molecular formula C16H17NO B562442 N-(3-Phenyl-2-propenyl)-3-methoxyaniline CAS No. 1076199-32-0

N-(3-Phenyl-2-propenyl)-3-methoxyaniline

Cat. No.: B562442
CAS No.: 1076199-32-0
M. Wt: 239.31 g/mol
InChI Key: LWLWLTGJUXMEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Phenyl-2-propenyl)-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a phenyl group attached to a propenyl chain, which is further connected to a methoxyaniline moiety

Scientific Research Applications

N-(3-Phenyl-2-propenyl)-3-methoxyaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a related compound, “N-methyl-N-(3-phenyl-2-propenyl)-1-deoxynojirimycin”, indicates that it is harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenyl-2-propenyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenyl-2-propenyl)-3-methoxyaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or aniline moieties are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of N-(3-Phenyl-2-propenyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Phenyl-2-propenyl)-3-methoxyaniline include other aniline derivatives and phenylpropenyl compounds, such as:

  • N-(3-Phenyl-2-propenyl)-1-deoxynojirimycin
  • Cinnamaldehyde derivatives
  • Methoxyaniline derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

1076199-32-0

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-methoxy-N-(3-phenylprop-2-enyl)aniline

InChI

InChI=1S/C16H17NO/c1-18-16-11-5-10-15(13-16)17-12-6-9-14-7-3-2-4-8-14/h2-11,13,17H,12H2,1H3

InChI Key

LWLWLTGJUXMEHE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NCC=CC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1)NCC=CC2=CC=CC=C2

Synonyms

3-Methoxy-N-(3-phenyl-2-propen-1-yl)benzenamine; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.